molecular formula C8H11Cl2FN2 B6239252 1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride CAS No. 1384265-20-6

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6239252
CAS No.: 1384265-20-6
M. Wt: 225.1
InChI Key:
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Description

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 3-fluoropyridin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Substitution: The next step involves the substitution of the cyclopropane ring with the 3-fluoropyridin-2-yl group. This can be done using a nucleophilic substitution reaction where the cyclopropane ring is treated with a fluoropyridine derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-fluoropyridin-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds such as:

    1-(3-chloropyridin-2-yl)cyclopropan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(3-iodopyridin-2-yl)cyclopropan-1-amine dihydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1384265-20-6

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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